3-Ethoxy-2-methoxybenzaldehyde
Overview
Description
3-Ethoxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a colorless liquid with a distinctive aromatic odor. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and perfumery .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxy-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-ethoxysalicylaldehyde with dimethyl sulfate in the presence of potassium carbonate in N,N-dimethylformamide at 60°C for 5 hours. The reaction mixture is then diluted with ethyl acetate, filtered, and purified using silica gel column chromatography .
Another method involves the reaction of 3-ethoxysalicylaldehyde with ethyl iodide in the presence of caesium carbonate in N,N-dimethylformamide at 40°C under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Electrophilic Aromatic Substitution: Substituted benzaldehydes.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
3-Ethoxy-2-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methoxybenzaldehyde involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of electron-donating groups on the aromatic ring, which enhance its reactivity towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3-methoxybenzaldehyde: Similar in structure but with different positions of the ethoxy and methoxy groups.
3-Ethoxy-4-methoxybenzaldehyde: Another isomer with the methoxy group at the 4-position.
Uniqueness
3-Ethoxy-2-methoxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3-ethoxy-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFOODCKJPANTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368572 | |
Record name | 3-ethoxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75792-34-6 | |
Record name | 3-ethoxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxy-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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